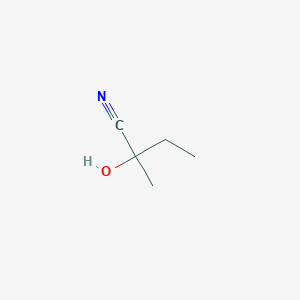

(S)-2-氨基-8-氧代-癸酸甲酯

描述

Synthesis Analysis

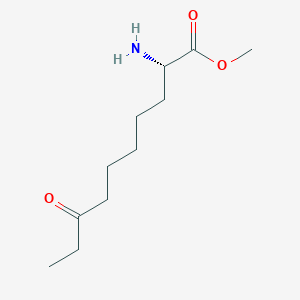

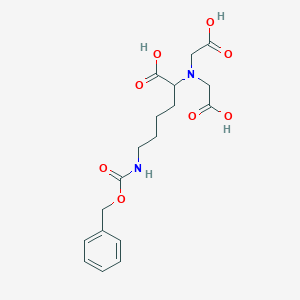

The synthesis of amino acid methyl esters, including compounds similar to (S)-2-Amino-8-oxo-decanoic acid methyl ester, can be accomplished through methods such as the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature, producing good to excellent yields. This method has been found to be compatible not only with natural amino acids but also with aromatic and aliphatic amino acids, showcasing its versatility (Jiabo Li & Y. Sha, 2008).

Molecular Structure Analysis

The molecular structure of amino acid esters, including (S)-2-Amino-8-oxo-decanoic acid methyl ester, has been extensively studied using techniques such as solid-state NMR. For example, new oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and amino acid or peptide esters have been synthesized and their structure analyzed using 1H and 13C NMR in solution and solid state, providing insights into the molecular configurations of these compounds (A. Temeriusz et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving amino acid methyl esters, such as (S)-2-Amino-8-oxo-decanoic acid methyl ester, include the formation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters and derivatives, which have been evaluated for cytotoxicity against various cell lines. This involves converting insoluble precursors to more soluble esters and then obtaining amino derivatives through mild reactions, indicating the chemical versatility and potential biological activity of these compounds (Fengyu Liu et al., 2006).

Physical Properties Analysis

The physical properties of amino acid esters are crucial for understanding their solubility, stability, and overall behavior in various environments. For instance, the synthesis of 2,3-diaminopropanols from d-serine as intermediates in the synthesis of protected methyl esters of non-proteinogenic amino acids demonstrates the importance of protecting groups and their influence on the physical properties of these compounds, such as solubility and reactivity (A. Temperini et al., 2020).

Chemical Properties Analysis

The chemical properties of (S)-2-Amino-8-oxo-decanoic acid methyl ester, such as reactivity and stability, can be influenced by its functional groups and molecular structure. For example, the regioselective synthesis of highly functionalized N-methyl amino acid esters without side-chain protection showcases the methodologies that preserve the integrity of sensitive functional groups, illustrating the compound's reactivity and potential for further chemical modifications (Kimberly N. White & J. Konopelski, 2005).

科学研究应用

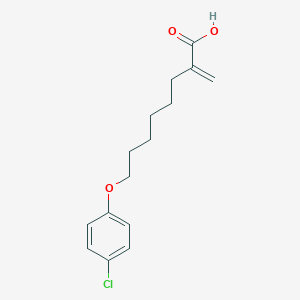

光催化囊泡形成

人们已经探索了使用光诱导电子转移来驱动酯的还原性裂解,包括癸酸酯前体,以产生双层形成分子。该过程涉及在包含酯前体、氢供体分子和钌基光催化剂的混合物中进行可见光解。该转化导致从非结构形成分子中形成囊泡,利用外部能源。该研究强调了此类光催化过程在生成自发组装成囊泡的两亲分子中的潜力,展示了在材料科学和纳米技术中的新应用 (DeClue 等人,2009 年).

合成用于吸引昆虫的立体异构体

研究详细介绍了 8-甲基-2-癸醇及其丙酸酯的四种立体异构体的合成,这些化合物已证明对几种 Diabrotica 物种具有吸引力。合成过程涉及高效液相色谱分离和化学降解技术。这项工作突出了酯和醇立体异构体在开发昆虫引诱剂中的应用,为农业化学和病虫害管理策略做出了贡献 (Sonnet 等人,1985 年).

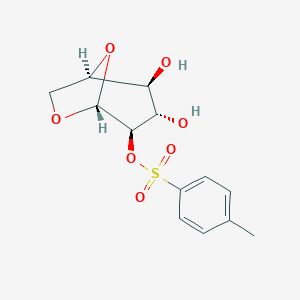

酯衍生物的抗肿瘤评估

一项关于合成和抗肿瘤评估的研究,包括衍生物,提供了对它们对特定细胞系细胞毒性的见解。这项研究概述了此类酯衍生物在药物化学中的潜力,特别是在抗肿瘤剂的开发中。所讨论的方法和生物学评估为癌症治疗的进一步探索奠定了基础 (Liu 等人,2006 年).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

methyl (2S)-2-amino-8-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-3-9(13)7-5-4-6-8-10(12)11(14)15-2/h10H,3-8,12H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUSGPXSOOHYNA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)CCCCC[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457258 | |

| Record name | (S)-2-AMINO-8-OXO-DECANOIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-8-oxo-decanoic acid methyl ester | |

CAS RN |

635680-16-9 | |

| Record name | (S)-2-AMINO-8-OXO-DECANOIC ACID METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)

![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)